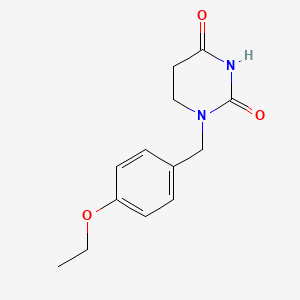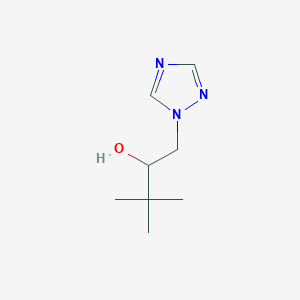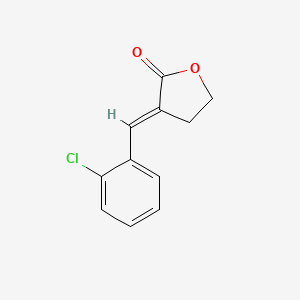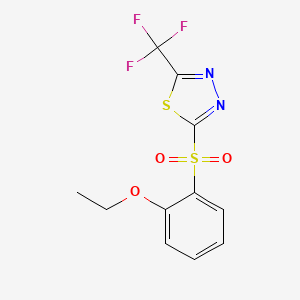
2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the ethoxyphenyl and trifluoromethyl groups further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards the target .
Comparison with Similar Compounds
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
- 2-((2-Methoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Ethylphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Fluorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
These compounds share the thiadiazole core structure but differ in the substituents attached to the phenyl ring. The unique combination of the ethoxyphenyl and trifluoromethyl groups in 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62617-22-5 |
|---|---|
Molecular Formula |
C11H9F3N2O3S2 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-2-19-7-5-3-4-6-8(7)21(17,18)10-16-15-9(20-10)11(12,13)14/h3-6H,2H2,1H3 |
InChI Key |
NSADYHYTERMZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





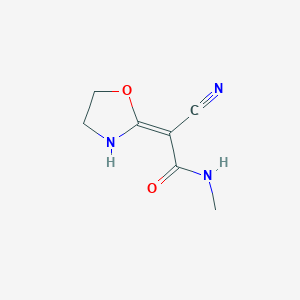
![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)

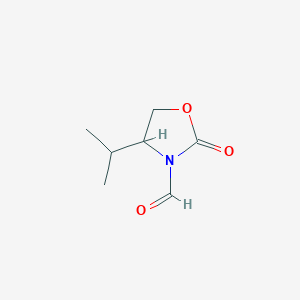
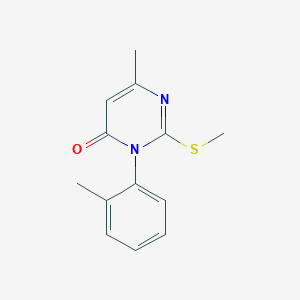
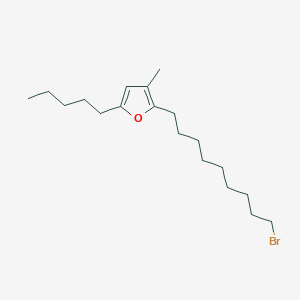
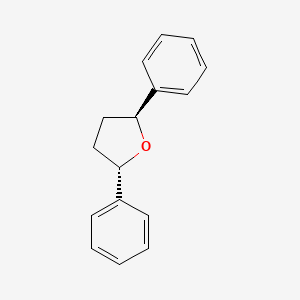
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
